Cas no 1567-14-2 (2-Methyl (E)-2-Methyl-2-pentenoate)
1567-14-2 structure
Product Name:2-Methyl (E)-2-Methyl-2-pentenoate
Numero CAS:1567-14-2
MF:C7H12O2
MW:128.168982505798
CID:117826
PubChem ID:24861178
Update Time:2025-04-18
2-Methyl (E)-2-Methyl-2-pentenoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- METHYL TRANS-2-METHYL-2-PENTENOATE
- 2-Methyl (E)-2-Methyl-2-pentenoate
- Methyl (2E)-2-methyl-2-pentenoate
- AG-B-26565
- CTK6I7279
- methyl (2E)-2-methylpent-2-enoate
- methyl (E)-2-methyl-2-pentenoate
- methyl 2-(4-chlorophenyl)-2-methylpropionate
- methyl 2-me
- methyl 2-methyl-2-(4-chlorophenyl)propanoate
- methyl trans-2-methyl-2-pentanoate
- methyl trans-2-methylpent-2-enoate
- methylchlorophenylmethylpropanoate
- p-Chlorphenyl-dimethylessigsaeuremethylester
- SBB094718
- SureCN6825088
- 1567-14-2
- SCHEMBL374910
- AKOS040768169
- (E)-Methyl2-methylpent-2-enoate
- Methyl trans-2-methyl-2-pentenoate,99%
- SCHEMBL2616622
- DTXSID501030817
- METHYL TRANS-2-METHYL-2-PENTENOATE, 99%
- InChI=1/C7H12O2/c1-4-5-6(2)7(8)9-3/h5H,4H2,1-3H3/b6-5
- (E)-Methyl 2-methylpent-2-enoate
- methyl 2-methyl-2-pentenoate
- methyl (E)-2-methylpent-2-enoate
-
- MDL: MFCD00075270
- Inchi: 1S/C7H12O2/c1-4-5-6(2)7(8)9-3/h5H,4H2,1-3H3/b6-5+
- Chiave InChI: SRORRGMOEUTSDV-AATRIKPKSA-N
- Sorrisi: O(C)C(/C(/C)=C/CC)=O
Proprietà calcolate
- Massa esatta: 128.083729621g/mol
- Massa monoisotopica: 128.083729621g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 254
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 3
- XLogP3: 1.2
- Superficie polare topologica: 32.7
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 0.92 g/mL at 25 °C(lit.)
- Punto di fusione: -62.68°C (estimate)
- Punto di ebollizione: 46-47 °C/15 mmHg(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:123,8°F
Gradi Celsius:51°C - Indice di rifrazione: n20/D 1.438(lit.)
- PSA: 26.30000
- LogP: 1.51570
- Solubilità: Non determinato
2-Methyl (E)-2-Methyl-2-pentenoate Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H226
- Numero di trasporto dei materiali pericolosi:UN 3272 3/PG 3
- WGK Germania:3
- Codice categoria di pericolo: 10
- Istruzioni di sicurezza: 16-27-36/37/39
- Classe di pericolo:3.2
- PackingGroup:III
- Frasi di rischio:10
- Gruppo di imballaggio:III
- Livello di pericolo:3.2
2-Methyl (E)-2-Methyl-2-pentenoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | M321105-100mg |
2-Methyl (E)-2-Methyl-2-pentenoate |
1567-14-2 | 100mg |
$184.00 | 2023-05-17 | ||
| TRC | M321105-1g |
2-Methyl (E)-2-Methyl-2-pentenoate |
1567-14-2 | 1g |
$ 1200.00 | 2022-06-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 343595-10G |
2-Methyl (E)-2-Methyl-2-pentenoate |
1567-14-2 | 99% | 10G |
¥1888.06 | 2022-02-24 | |
| TRC | M321105-1000mg |
2-Methyl (E)-2-Methyl-2-pentenoate |
1567-14-2 | 1g |
$1447.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-228578-10 g |
Methyl trans-2-methyl-2-pentenoate, |
1567-14-2 | 10g |
¥1,331.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-228578-10g |
Methyl trans-2-methyl-2-pentenoate, |
1567-14-2 | 10g |
¥1331.00 | 2023-09-05 |
2-Methyl (E)-2-Methyl-2-pentenoate Letteratura correlata
-
Vernon C. Gibson,Atanas Tomov catalysts. Vernon C. Gibson Atanas Tomov Chem. Commun. 2001 1964
1567-14-2 (2-Methyl (E)-2-Methyl-2-pentenoate) Prodotti correlati
- 111-79-5(Methyl 2-nonenoate)
- 6622-76-0(Methyl tiglate)
- 58625-96-0(2-Pentenoic acid,2-methyl-, ethyl ester)
- 5953-76-4(Angelic Acid Methyl Ester)
- 617-54-9(Dimethyl citraconate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso